3-Bromo-6-methyl-2-nitropyridine
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Overview
Description
3-Bromo-6-methyl-2-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, characterized by the presence of bromine, methyl, and nitro functional groups on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-methyl-2-nitropyridine typically involves the nitration of 6-bromo-2-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniformity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-methyl-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol can be used to replace the bromine atom with a methoxy group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for the reduction of the nitro group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can oxidize the methyl group to a carboxylic acid.
Major Products Formed
Substitution: 3-Methoxy-6-methyl-2-nitropyridine.
Reduction: 3-Bromo-6-methyl-2-aminopyridine.
Oxidation: 3-Bromo-6-carboxy-2-nitropyridine.
Scientific Research Applications
3-Bromo-6-methyl-2-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-6-methyl-2-nitropyridine depends on its chemical structure and the functional groups present. The bromine atom and nitro group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological targets. The nitro group, for instance, can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methyl-3-nitropyridine: Similar in structure but with different substitution positions.
6-Bromo-2-methyl-3-nitropyridine: Another isomer with the same functional groups but different positions.
3-Bromo-2-chloro-6-methyl-5-nitropyridine: Contains an additional chlorine atom.
Uniqueness
3-Bromo-6-methyl-2-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
IUPAC Name |
3-bromo-6-methyl-2-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-3-5(7)6(8-4)9(10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLZSMVVNLHUFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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